molecular formula C18H13BrN2OS B4998780 2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide

2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide

Cat. No.: B4998780
M. Wt: 385.3 g/mol
InChI Key: NTMLRCXJNRGEAM-UHFFFAOYSA-N
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Description

2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide is an organic compound that features a bromine atom, a naphthalene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylacetamide
  • 2-bromo-N,N-dimethylbenzamide
  • 2-bromo-N-phenylacetamide

Uniqueness

2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide is unique due to its combination of a bromine atom, a naphthalene ring, and a benzamide group. This structural arrangement imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2OS/c19-16-8-4-3-7-15(16)17(22)21-18(23)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLRCXJNRGEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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